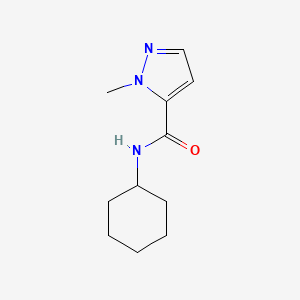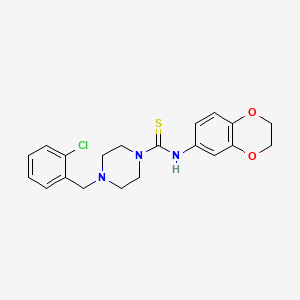![molecular formula C17H11Cl5N4O B4777406 N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4777406.png)
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea
Übersicht
Beschreibung
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole urea derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea is not fully understood. However, it has been suggested that this compound exerts its antiproliferative activity by inhibiting the activity of the enzyme tubulin, which is involved in the formation of microtubules. Microtubules are essential for cell division, and their inhibition leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. This compound has also been found to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily verified using standard analytical techniques such as HPLC and NMR. This compound is also stable under a wide range of conditions, making it suitable for long-term storage and handling.
However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its biological activity. In addition, this compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.
Another future direction is to explore the use of this compound as a tool for studying the role of microtubules in cell division and other cellular processes. Its ability to inhibit tubulin activity makes it a valuable tool for investigating the function of microtubules in various biological systems.
Conclusion
In conclusion, N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea is a promising compound with potential therapeutic applications. Its antiproliferative, anti-inflammatory, antifungal, and antibacterial properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antiproliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to possess anti-inflammatory, antifungal, and antibacterial properties.
Eigenschaften
IUPAC Name |
1-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl5N4O/c18-10-5-4-9(6-12(10)20)7-26-8-13(21)16(25-26)24-17(27)23-14-3-1-2-11(19)15(14)22/h1-6,8H,7H2,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXUHUYRDRFBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=NN(C=C2Cl)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl5N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(2,3-dichlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methyl-4-morpholinecarboxamide](/img/structure/B4777330.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B4777351.png)
![N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4777354.png)

![2-(2-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4777371.png)
![N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide](/img/structure/B4777379.png)
![3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4777388.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4777399.png)
![3,8-bis[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-6H-benzo[c]chromen-6-one](/img/structure/B4777413.png)
![methyl 3-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4777433.png)
![methyl 3-[({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4777439.png)